molecular formula C7H7N3 B13455738 4-Amino-3-methylpicolinonitrile

4-Amino-3-methylpicolinonitrile

Cat. No.: B13455738
M. Wt: 133.15 g/mol
InChI Key: QTEDTXXJJGPRLN-UHFFFAOYSA-N
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Description

4-amino-3-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a methyl group at the 3-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyanogen bromide in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In industrial settings, the production of 4-amino-3-methylpyridine-2-carbonitrile may involve more efficient and scalable methods. These can include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

4-amino-3-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-3-methylpyridine-2-carbonitrile exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-methylpyridine-5-carbonitrile
  • 3-amino-4-methylpyridine-2-carbonitrile
  • 2-amino-3-methylpyridine-4-carbonitrile

Uniqueness

4-amino-3-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

4-amino-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H7N3/c1-5-6(9)2-3-10-7(5)4-8/h2-3H,1H3,(H2,9,10)

InChI Key

QTEDTXXJJGPRLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C#N)N

Origin of Product

United States

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